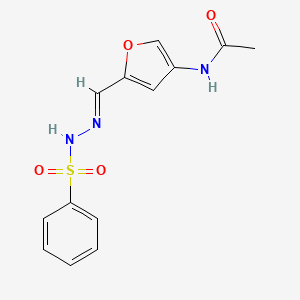
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenylsulfonyl group, and a hydrazono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a phenylsulfonyl chloride reacts with an appropriate nucleophile.
Formation of the Hydrazono Group: The hydrazono group is typically formed through the reaction of hydrazine derivatives with aldehydes or ketones.
Acetylation: The final step involves the acetylation of the furan ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazono group may yield hydrazine derivatives.
Applications De Recherche Scientifique
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or reagent in various biological assays to study enzyme activities or cellular processes.
Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, while the hydrazono group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxaldehyde share the furan ring structure.
Phenylsulfonyl Derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide share the phenylsulfonyl group.
Hydrazono Derivatives: Compounds such as hydrazonoacetic acid and hydrazonobenzene share the hydrazono group.
Uniqueness
N-(5-((2-(Phenylsulfonyl)hydrazono)methyl)furan-3-yl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C13H13N3O4S |
|---|---|
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
N-[5-[(E)-(benzenesulfonylhydrazinylidene)methyl]furan-3-yl]acetamide |
InChI |
InChI=1S/C13H13N3O4S/c1-10(17)15-11-7-12(20-9-11)8-14-16-21(18,19)13-5-3-2-4-6-13/h2-9,16H,1H3,(H,15,17)/b14-8+ |
Clé InChI |
KJDKWBKPSFEXQQ-RIYZIHGNSA-N |
SMILES isomérique |
CC(=O)NC1=COC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC1=COC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/no-structure.png)
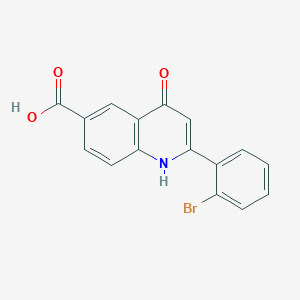
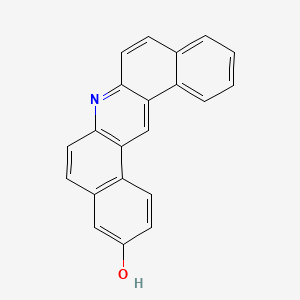
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-](/img/structure/B12895583.png)
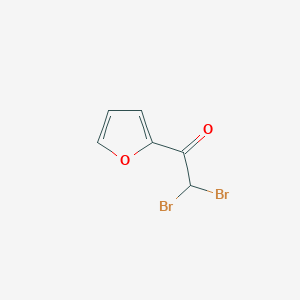

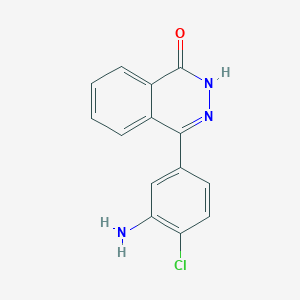

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
